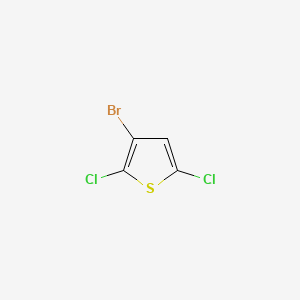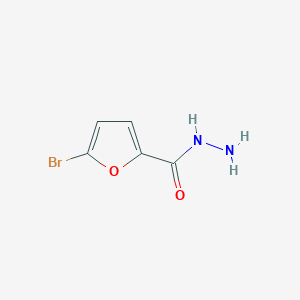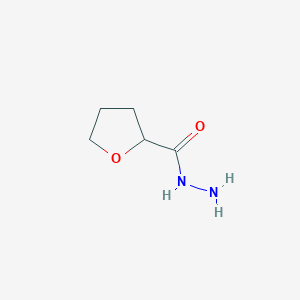
3-Bromo-2,5-dichlorothiophene
Vue d'ensemble
Description
3-Bromo-2,5-dichlorothiophene is a polyhalogenated thiophene, a compound that is part of a broader class of molecules with potential for diverse chemical functionalizations and applications in material science and organic synthesis. The efficient synthesis and functionalization of derivatives like 3-bromo-2,5-dichlorothiophene facilitate the exploration of thiophenes' chemical and physical properties, contributing to the development of novel organic compounds (Zhao, Alami, & Provot, 2017).
Synthesis Analysis
The synthesis of 3-Bromo-2,5-dichlorothiophene and its derivatives can involve bromocyclization processes, where ortho-substituted arylmethyl sulfide is promoted by specific reagents to yield polyhalogenated thiophenes. This approach allows for rapid access to a range of substituted benzothiophenes through various arylations and further functionalizations, demonstrating the compound's versatility and potential as a molecular tool (Zhao, Alami, & Provot, 2017).
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,5-dichlorothiophene derivatives, such as 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-one, has been elucidated through techniques like X-ray crystallographic analysis. This provides valuable insights into the compound's geometric configuration and aids in understanding the implications of structural variations on its chemical reactivity and properties (Nakazumi, Watanabe, Maeda, & Kitao, 1990).
Chemical Reactions and Properties
3-Bromo-2,5-dichlorothiophene participates in a variety of chemical reactions, such as the one-pot desulfurative-fluorination-bromination reaction, leading to the synthesis of dibromo-difluoroalkyl thiophenes. This showcases the compound's ability to undergo transformations that introduce functional groups, significantly altering its chemical behavior and expanding its utility in organic synthesis (Turkman, An, & Pomerantz, 2010).
Physical Properties Analysis
The physical properties of 3-Bromo-2,5-dichlorothiophene derivatives, such as solubility and crystallinity, can be inferred from studies on related polyhalogenated thiophenes. These properties are crucial for determining the compound's suitability for various applications, including its role in polymer synthesis and material science investigations (Wu, Chen, & Rieke, 1996).
Applications De Recherche Scientifique
-
Organic Synthesis : Organoheterocyclic compounds like 3-Bromo-2,5-dichlorothiophene are often used in organic synthesis. They can act as building blocks in the synthesis of more complex molecules .
-
Material Science : Organoheterocyclic compounds are also used in the field of material science. They can be used in the synthesis of polymers or other materials .
-
Proteomics Research : Some biochemicals are used in proteomics research. While not specific to 3-Bromo-2,5-dichlorothiophene, it’s possible that it could be used in this field .
3-Bromo-2,5-dichlorothiophene is a type of organoheterocyclic compound and is often used in various chemical reactions. Here are some additional applications of such compounds:
-
Bioprocessing : Some biochemicals are used in bioprocessing . While not specific to 3-Bromo-2,5-dichlorothiophene, it’s possible that it could be used in this field .
-
Antimicrobial and Antioxidant Research : A study has been conducted on the synthesis, characterization, antimicrobial, antioxidant, and molecular docking study of 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides and their thiazole derivatives . This suggests that 3-Bromo-2,5-dichlorothiophene could potentially be used in similar research .
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-2,5-dichlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2S/c5-2-1-3(6)8-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUHOXBSIQJRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334784 | |
| Record name | 3-Bromo-2,5-dichlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-dichlorothiophene | |
CAS RN |
60404-18-4 | |
| Record name | 3-Bromo-2,5-dichlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Bicyclo[3.2.0]heptan-6-one](/img/structure/B1268011.png)
![Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1268012.png)